Cas no 2228216-70-2 (3-(2-azidoethyl)-5-bromo-2-fluoropyridine)
3-(2-azidoethyl)-5-bromo-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-azidoethyl)-5-bromo-2-fluoropyridine
- 2228216-70-2
- EN300-1909324
-
- Inchi: 1S/C7H6BrFN4/c8-6-3-5(1-2-12-13-10)7(9)11-4-6/h3-4H,1-2H2
- InChI Key: PSYYOSJCEUZLFM-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)CCN=[N+]=[N-])F
Computed Properties
- Exact Mass: 243.97599g/mol
- Monoisotopic Mass: 243.97599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 27.2Ų
3-(2-azidoethyl)-5-bromo-2-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909324-0.05g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1909324-0.1g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1909324-0.25g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1909324-0.5g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1909324-1.0g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1909324-2.5g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1909324-5.0g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1909324-10.0g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1909324-1g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1909324-5g |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine |
2228216-70-2 | 5g |
$2650.0 | 2023-09-18 |
3-(2-azidoethyl)-5-bromo-2-fluoropyridine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3-(2-azidoethyl)-5-bromo-2-fluoropyridine
3-(2-Azidoethyl)-5-bromo-2-fluoropyridine: A Comprehensive Overview
3-(2-Azidoethyl)-5-bromo-2-fluoropyridine is a highly specialized organic compound with the CAS number 2228216-70-2. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of functional groups such as the azide (-N3) and halogens (bromo and fluoro) makes this compound particularly interesting for various applications in organic synthesis, medicinal chemistry, and materials science.
The structure of 3-(2-azidoethyl)-5-bromo-2-fluoropyridine is characterized by a pyridine ring with substituents at positions 2, 3, and 5. At position 3, there is an azide group attached via an ethyl chain, while position 5 bears a bromine atom. Position 2 is substituted with a fluorine atom. This combination of substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in chemical synthesis.
Recent advancements in synthetic chemistry have highlighted the importance of azide-containing compounds like 3-(2-azidoethyl)-5-bromo-2-fluoropyridine in click chemistry reactions. The azide group is a key component in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms stable triazole rings. This reactivity has been leveraged in the development of bioconjugates, drug delivery systems, and advanced materials. For instance, researchers have utilized this compound to create clickable platforms for studying protein interactions and designing novel therapeutics.
In addition to its role in click chemistry, 3-(2-azidoethyl)-5-bromo-2-fluoropyridine has been explored for its potential in medicinal chemistry. The bromine and fluorine substituents on the pyridine ring can influence the compound's pharmacokinetic properties, such as solubility and permeability. Recent studies have demonstrated that analogs of this compound exhibit promising activity against certain enzymes and receptors, making them candidates for drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
The synthesis of 3-(2-azidoethyl)-5-bromo-2-fluoropyridine typically involves multi-step processes that combine nucleophilic aromatic substitution with coupling reactions. One common approach involves the bromination of a fluoropyridine derivative followed by the introduction of the azide group via nucleophilic substitution. Optimization of reaction conditions has led to higher yields and improved purity, which are critical for applications requiring high-quality materials.
From an environmental perspective, understanding the fate and behavior of 3-(2-azidoethyl)-5-bromo-2-fluoropyridine in different ecosystems is essential for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradability and toxicity under various conditions. Initial findings suggest that while the compound exhibits moderate toxicity to aquatic organisms, its persistence in natural environments is limited under certain conditions.
In conclusion, 3-(2-azidoethyl)-5-bromo-2-fluoropyridine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic and analytical techniques, continue to expand its utility in both academic research and industrial settings. As ongoing studies unravel new aspects of its reactivity and biological activity, this compound is poised to play an increasingly important role in the development of innovative chemical solutions.
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